molecular formula C15H12BrNO2 B079712 N-(2-Benzoylphenyl)-2-bromoacetamide CAS No. 14439-71-5

N-(2-Benzoylphenyl)-2-bromoacetamide

Cat. No.: B079712
CAS No.: 14439-71-5
M. Wt: 318.16 g/mol
InChI Key: HZQDHBGMMKYQDP-UHFFFAOYSA-N
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Description

N-(2-Benzoylphenyl)-2-bromoacetamide is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a bromoacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Benzoylphenyl)-2-bromoacetamide typically involves the bromination of N-(2-benzoylphenyl)acetamide. The process begins with the preparation of N-(2-benzoylphenyl)acetamide, which can be synthesized by reacting 2-aminobenzophenone with acetic anhydride. The resulting product is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Benzoylphenyl)-2-bromoacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used for hydrolysis reactions.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Altered benzoyl group derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

N-(2-Benzoylphenyl)-2-bromoacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Benzoylphenyl)-2-bromoacetamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the benzoyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Benzoylphenyl)-2-bromoacetamide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions.

Properties

IUPAC Name

N-(2-benzoylphenyl)-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2/c16-10-14(18)17-13-9-5-4-8-12(13)15(19)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQDHBGMMKYQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20162694
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
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Molecular Weight

318.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14439-71-5
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14439-71-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Benzoylphenyl)-2-bromoacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-benzoylphenyl)-2-bromoacetamide
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Synthesis routes and methods I

Procedure details

98.6 g of 2-aminobenzophenone were dissolved in a mixture of 650 ml of dichloromethane and 50 ml of water. A solution of 116.1 g of bromoacetyl bromide in 150 ml of dichloromethane was added dropwise to this mixture at a temperature of -10° C. The reaction mixture was then stirred at room temperature for a further 2 hours. The reaction mixture was worked up by adding water, separating the organic phase, washing again with water, drying and evaporating under reduced pressure. The crude product remaining as a residue was crystallized from ether/petroleum ether. 142 g of 2-[(2-bromoacetyl)-amino]-benzophenone having a melting point of 96-98° C. were obtained.
Quantity
98.6 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
116.1 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of bromoacetyl bromide (100 mL, 1.15 mol, Aldrich) dissolved in dichloromethane (300 mL) was added over 30 min to a solution of 2-aminobenzophenone (197 g, 1.0 mol, Fluka) dissolved in dichloromethane (1.3 L) and water (100) mL) cooled to -10° C. under vigorous mechanical stirring. The resulting mixture was stirred for an additional 1 h at --5° C. and then was allowed to warm to ambient temperature. The layers were separated, and the organic extract was washed with dilute sodium bicarbonate, then was dried over sodium sulfate. Evaporation afforded 309.8 g (95%) of 2-bromoacetamidobenzophenone as off-white crystals.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
197 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.3 L
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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